molecular formula C10H10BNO3 B1410612 (3-Methoxyisoquinolin-6-yl)boronic acid CAS No. 1690326-09-0

(3-Methoxyisoquinolin-6-yl)boronic acid

Cat. No.: B1410612
CAS No.: 1690326-09-0
M. Wt: 203 g/mol
InChI Key: LIGRXQMUAIGUDM-UHFFFAOYSA-N
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Description

(3-Methoxyisoquinolin-6-yl)boronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Methoxyisoquinolin-6-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as boron triisopropoxide or boron trimethoxide . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxyisoquinolin-6-yl)boronic acid can undergo several types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.

    Oxidation and Reduction: Boronic acids can be oxidized to form boronic esters or reduced to form boranes.

    Substitution Reactions: The hydroxyl group in boronic acids can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed:

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Boronic Esters: Formed through oxidation reactions.

    Boranes: Formed through reduction reactions.

Mechanism of Action

The mechanism by which (3-Methoxyisoquinolin-6-yl)boronic acid exerts its effects involves the formation of reversible covalent bonds with target molecules. In the case of enzyme inhibition, the boronic acid moiety interacts with the active site serine residue, forming a tetrahedral intermediate that mimics the transition state of the enzyme’s natural substrate . This interaction can effectively inhibit the enzyme’s activity, making boronic acids valuable tools in medicinal chemistry.

Comparison with Similar Compounds

    Phenylboronic Acid: Another boronic acid commonly used in organic synthesis.

    4-Methoxyphenylboronic Acid: Similar in structure but with a methoxy group on the phenyl ring instead of the isoquinoline ring.

    Isoquinolin-6-ylboronic Acid: Lacks the methoxy group present in (3-Methoxyisoquinolin-6-yl)boronic acid.

Uniqueness: this compound is unique due to the presence of both the isoquinoline ring and the methoxy group. This combination can influence its reactivity and interactions with other molecules, making it a versatile compound for various applications.

Properties

IUPAC Name

(3-methoxyisoquinolin-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO3/c1-15-10-5-8-4-9(11(13)14)3-2-7(8)6-12-10/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGRXQMUAIGUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC(=NC=C2C=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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